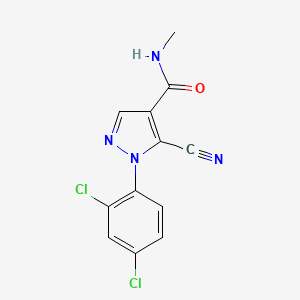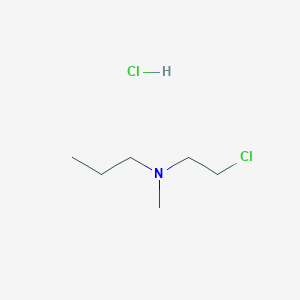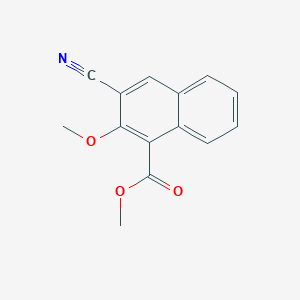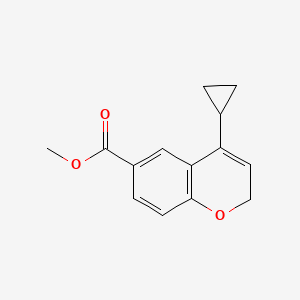
Ethyl 2-bromo-2-(o-tolyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-(o-tolyl)acetate is an organic compound with the molecular formula C11H13BrO2 It is an ester derivative of 2-bromo-2-(2-methylphenyl)acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(o-tolyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-2-(2-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl 2-(2-methylphenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-bromo-2-(2-methylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-(o-tolyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 2-azido-2-(2-methylphenyl)acetate or ethyl 2-thiocyanato-2-(2-methylphenyl)acetate.
Reduction: Formation of ethyl 2-bromo-2-(2-methylphenyl)ethanol.
Oxidation: Formation of ethyl 2-bromo-2-(2-carboxyphenyl)acetate.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(o-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-2-(2-methylphenyl)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process typically involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. This process involves the formation of a tetrahedral intermediate, which then collapses to form the alcohol.
In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms from the oxidizing agent. This process involves the formation of an intermediate species, such as an alcohol or aldehyde, which is further oxidized to the carboxylic acid.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-(o-tolyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-bromo-2-phenylacetate: Lacks the methyl group on the aromatic ring, leading to different reactivity and properties.
Ethyl 2-chloro-2-(2-methylphenyl)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity in nucleophilic substitution reactions.
Ethyl 2-bromo-2-(4-methylphenyl)acetate: Has the methyl group in a different position on the aromatic ring, affecting its chemical behavior and reactivity.
The uniqueness of ethyl 2-bromo-2-(2-methylphenyl)acetate lies in its specific substitution pattern and the presence of both the bromine and ester functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
Clé InChI |
WSHAGPCQJGMMGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H-1,3-Dioxolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B8719900.png)








